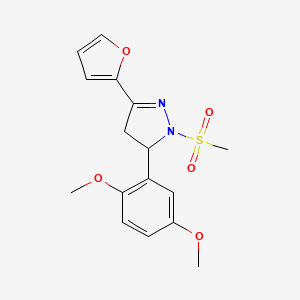

5-(2,5-dimethoxyphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Description

5-(2,5-Dimethoxyphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a complex organic compound characterized by its unique structural features This compound contains a dimethoxyphenyl group, a furan ring, and a methylsulfonyl group attached to a dihydropyrazole core

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-21-11-6-7-15(22-2)12(9-11)14-10-13(16-5-4-8-23-16)17-18(14)24(3,19)20/h4-9,14H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHRHKLZIKMPPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CC(=NN2S(=O)(=O)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 2,5-dimethoxybenzaldehyde, furan-2-carbaldehyde, and methylsulfonyl chloride. These compounds undergo a series of reactions such as condensation, cyclization, and sulfonylation to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyrazole derivatives.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

5-(2,5-Dimethoxyphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.

Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of biological macromolecules.

Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents.

Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethoxyphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

5-(2,5-Dimethoxyphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole: This compound shares structural similarities with other pyrazole derivatives, such as 3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole and 5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole.

Unique Features: The presence of both the dimethoxyphenyl and furan rings in the same molecule distinguishes it from other similar compounds, potentially enhancing its reactivity and specificity in various applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their scientific endeavors.

Biological Activity

5-(2,5-Dimethoxyphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, synthesis methods, and potential therapeutic applications of this compound based on available research.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C15H17N3O4S

- Molecular Weight : 335.38 g/mol

- Structural Features : The compound features a pyrazole ring with a furan moiety and a methylsulfonyl group, contributing to its unique reactivity and biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. A study highlighted that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis through various pathways, including the modulation of key signaling proteins such as p53 and Akt .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both bacterial and fungal strains. For instance, derivatives have been tested against Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans, showcasing varying degrees of effectiveness .

| Microbial Strain | Activity Observed | Reference |

|---|---|---|

| E. coli | Moderate Inhibition | |

| S. aureus | Significant Inhibition | |

| C. albicans | Notable Activity |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. The compound is believed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Combining appropriate hydrazones with substituted furans.

- Cyclization : Utilizing reagents that facilitate the formation of the pyrazole ring under acidic or basic conditions.

- Functional Group Modifications : Post-synthesis modifications to introduce the methylsulfonyl group.

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives similar to the compound :

- Antitumor Studies : A series of pyrazole derivatives were synthesized and tested for their anticancer activity against various cell lines. Results indicated that certain modifications led to enhanced potency compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Testing : Another study evaluated a library of pyrazoles against multiple bacterial strains, revealing that specific structural modifications significantly improved antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.